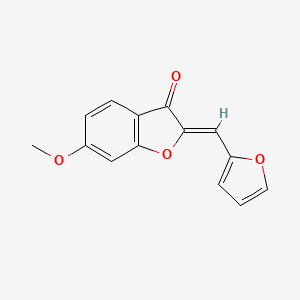

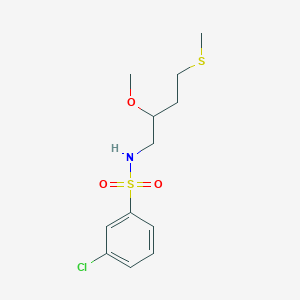

(Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one, also known as BMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMF belongs to the class of benzofuran derivatives and is known for its unique structural characteristics, which make it a promising candidate for drug development and other scientific research applications.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- Cyclization of Propionic Acid Derivatives: A study by Horaguchi, Shimizu, and Abe (1976) explored the cyclization of 3-(benzofuran-3-yl)propionic acid derivatives. They found that the reaction conditions significantly influenced the products formed, providing insights into synthetic pathways for related compounds.

- Synthesis and Properties of Benzoxazines: In a study by Wang et al. (2012), fully bio-based benzoxazine monomers were synthesized and their copolymerization investigated. The study demonstrated the furan moiety's effects on improving the thermal properties of copolymerized resins.

Reaction Mechanisms and Derivative Formation

- Formation of Dicyano and Dibenzo Derivatives: A study by Shestopalov and Naumov (2003) examined reactions leading to the formation of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans. This research provides insights into the synthetic routes for structurally complex furan derivatives.

- X-ray and DFT Studies of Furan Derivatives: The molecular and solid-state structure of specific furan derivatives was investigated in a study by Rahmani et al. (2017), utilizing X-ray powder diffraction and density functional theory (DFT) for detailed structural analysis.

Applications in Biological and Medicinal Chemistry

- Antiangiogenic Potential of Derivatives: Research by Braud et al. (2003) focused on the synthesis of furan derivatives as potential inhibitors of angiogenesis, highlighting their potential therapeutic applications.

- Antimycobacterial Activity: A study by Yempala et al. (2012) synthesized dibenzofuran embodied homoisoflavonoids and evaluated their antitubercular properties, demonstrating potential applications in treating infectious diseases.

Chemical Reactions and Catalysis

- Reactions with Electrophilic Ethylenes: The reaction dynamics of donor-substituted furans with electrophilic ethylenes were studied by Mlostoń and Huisgen (1994). This research contributes to understanding the reactivity of furan derivatives under various conditions.

Conformational Analysis and Structural Studies

- Analysis of Organic Carbonyl Compounds: A conformational analysis of p-methoxybenzoyl derivatives of benzo[b]furan was conducted by Benassi et al. (1987), providing insights into the structural properties of these molecules in solution.

Propriétés

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-16-9-4-5-11-12(7-9)18-13(14(11)15)8-10-3-2-6-17-10/h2-8H,1H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGYHXIQQFWLL-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2744850.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)